2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
CAS No.: 494830-45-4
Cat. No.: VC21478239
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494830-45-4 |
|---|---|
| Molecular Formula | C22H28N2O5S |
| Molecular Weight | 432.5g/mol |
| IUPAC Name | 2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H28N2O5S/c1-22(2,3)17-4-8-19(9-5-17)29-16-21(25)23-18-6-10-20(11-7-18)30(26,27)24-12-14-28-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) |
| Standard InChI Key | YPZPICNXKVWZSZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Introduction
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a tert-butylphenoxy group and a morpholin-4-ylsulfonylphenyl moiety attached to an acetamide backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Molecular Formula and Weight:
-
Molecular Formula: CHNOS
-
Molecular Weight: Approximately 464 g/mol
Synthesis
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves a multi-step process:
-
Preparation of Intermediates: Synthesis of 4-(morpholin-4-ylsulfonyl)aniline and 2-(4-tert-butylphenoxy)acetyl chloride.
-
Coupling Reaction: Reaction of the aniline derivative with the acetyl chloride in the presence of a base to form the desired acetamide.
Biological Activities
While specific biological activities of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide are not extensively documented, compounds with similar structures have shown potential in various pharmacological applications, including antimicrobial and anticancer activities. The morpholin-4-ylsulfonyl group is known for its role in enhancing the solubility and bioavailability of drugs.
Research Findings
| Compound | Biological Activity | Reference |
|---|---|---|
| Similar Thiazole Derivatives | Antimicrobial and Anticancer | |
| Pyrimidine Derivatives | Antiangiogenic and Antitumor | |
| Thiadiazole Derivatives | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume